molecular formula C25H25N3O3S2 B492772 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide CAS No. 690246-18-5

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide

Cat. No.: B492772
CAS No.: 690246-18-5
M. Wt: 479.6g/mol
InChI Key: HHDBLIDNWXQHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide is an amino acid amide.

Scientific Research Applications

Antitumor Activity

  • Benzothiazole derivatives, including the compound of interest, have shown potential antitumor activity against various human tumor cell lines. The benzothiazole structure was synthesized and tested for its efficacy against cancer cells, highlighting considerable anticancer activity for some compounds (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Activity

  • Novel benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. These compounds, including variations of the compound , have shown promising anticonvulsant effects in various models (Khokra et al., 2019).

Antimicrobial Properties

  • Some benzothiazole derivatives have been investigated for their antimicrobial activities. This includes the study of N-[4-(benzothiazole-2-yl)phenyl]acetamides, which demonstrated potential antimicrobial properties (Benvenuti et al., 1997).

Antimalarial and Antiviral Potential

  • Research into sulfonamide derivatives has indicated potential antimalarial activity. This includes the examination of N-(phenylsulfonyl)acetamide derivatives for their efficacy against malaria and possible application in COVID-19 drug development (Fahim & Ismael, 2021).

Enzyme Inhibition

  • Sulfonamides containing benzodioxane and acetamide moieties have been studied for their enzyme inhibitory potential, including α-glucosidase and acetylcholinesterase inhibition (Abbasi et al., 2019).

Molecular Docking Studies

  • Some studies have conducted molecular docking to understand the binding affinity of such compounds to target proteins, aiding in the development of drugs for various diseases (Incerti et al., 2017).

Properties

CAS No.

690246-18-5

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C25H25N3O3S2/c1-25(2,3)18-10-14-20(15-11-18)33(30,31)26-16-23(29)27-19-12-8-17(9-13-19)24-28-21-6-4-5-7-22(21)32-24/h4-15,26H,16H2,1-3H3,(H,27,29)

InChI Key

HHDBLIDNWXQHFD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.